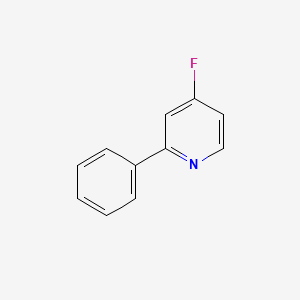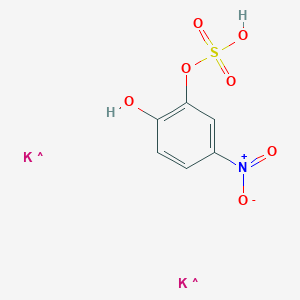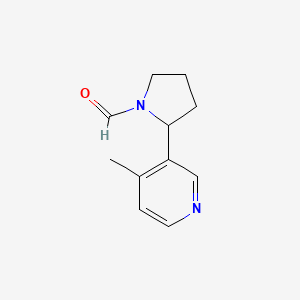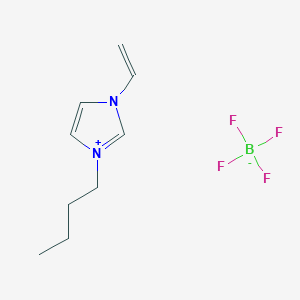![molecular formula C18H17NO7 B11823475 [(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl] 2-(hydroxymethyl)-4-nitrobenzoate](/img/structure/B11823475.png)
[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl] 2-(hydroxymethyl)-4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3S)-3-(phénylméthoxymethyl)oxiranne-2-yl] 2-(hydroxyméthyl)-4-nitrobenzoate est un composé organique complexe qui comporte un cycle oxiranne, un groupe phénylméthoxymethyl et une fraction nitrobenzoate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du [(2R,3S)-3-(phénylméthoxymethyl)oxiranne-2-yl] 2-(hydroxyméthyl)-4-nitrobenzoate implique généralement plusieurs étapes. Une approche courante est l'époxydation d'un précurseur alcène approprié, suivie de l'introduction du groupe phénylméthoxymethyl et de la fraction nitrobenzoate. Les conditions de réaction nécessitent souvent l'utilisation d'agents oxydants puissants et de catalyseurs spécifiques pour garantir que la stéréochimie désirée est atteinte.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réactions d'époxydation à grande échelle utilisant des réacteurs à écoulement continu pour améliorer l'efficacité et le rendement. L'utilisation de techniques de purification avancées telles que la chromatographie et la cristallisation est essentielle pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
[(2R,3S)-3-(phénylméthoxymethyl)oxiranne-2-yl] 2-(hydroxyméthyl)-4-nitrobenzoate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les cétones ou acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe nitro en groupe amino.
Substitution : Le cycle oxiranne peut subir des réactions de substitution nucléophile, conduisant à la formation de différents dérivés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou l'hydrogène gazeux en présence d'un catalyseur sont souvent utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en milieu basique pour ouvrir le cycle oxiranne.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des amines.
Applications de la recherche scientifique
[(2R,3S)-3-(phénylméthoxymethyl)oxiranne-2-yl] 2-(hydroxyméthyl)-4-nitrobenzoate présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour synthétiser des molécules plus complexes.
Biologie : Étudié pour son potentiel comme sonde biochimique en raison de son cycle oxiranne réactif.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, en particulier dans le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du [(2R,3S)-3-(phénylméthoxymethyl)oxiranne-2-yl] 2-(hydroxyméthyl)-4-nitrobenzoate implique son interaction avec des cibles moléculaires spécifiques. Le cycle oxiranne peut réagir avec des sites nucléophiles dans les molécules biologiques, conduisant à la formation de liaisons covalentes. Cette réactivité est cruciale pour son utilisation potentielle comme sonde biochimique ou agent thérapeutique.
Applications De Recherche Scientifique
[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl] 2-(hydroxymethyl)-4-nitrobenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl] 2-(hydroxymethyl)-4-nitrobenzoate involves its interaction with specific molecular targets. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity is crucial for its potential use as a biochemical probe or therapeutic agent.
Comparaison Avec Des Composés Similaires
Composés similaires
Ethyl 3-(furan-2-yl)propanoate : Un autre composé avec un motif structurel similaire mais des groupes fonctionnels différents.
Trifluorotoluène : Partage certaines propriétés chimiques mais diffère considérablement en structure et en applications.
Halure de méthylammonium et de plomb : Bien que structurellement différent, il est utilisé dans des contextes de recherche similaires.
Unicité
[(2R,3S)-3-(phénylméthoxymethyl)oxiranne-2-yl] 2-(hydroxyméthyl)-4-nitrobenzoate est unique en raison de sa combinaison d'un cycle oxiranne, d'un groupe phénylméthoxymethyl et d'une fraction nitrobenzoate.
Propriétés
Formule moléculaire |
C18H17NO7 |
|---|---|
Poids moléculaire |
359.3 g/mol |
Nom IUPAC |
[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl] 2-(hydroxymethyl)-4-nitrobenzoate |
InChI |
InChI=1S/C18H17NO7/c20-9-13-8-14(19(22)23)6-7-15(13)17(21)26-18-16(25-18)11-24-10-12-4-2-1-3-5-12/h1-8,16,18,20H,9-11H2/t16-,18+/m0/s1 |
Clé InChI |
SQSDORPDLUFCDE-FUHWJXTLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC[C@H]2[C@H](O2)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])CO |
SMILES canonique |
C1=CC=C(C=C1)COCC2C(O2)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N'-[(E)-(4-fluorophenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11823427.png)

![N-[3-(4-iodophenyl)oxan-4-yl]propane-2-sulfonamide](/img/structure/B11823447.png)
![3-[4-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid](/img/structure/B11823455.png)

![3-[4-(Difluoromethoxy)-3-ethoxyphenyl]prop-2-enoic acid](/img/structure/B11823458.png)
![11,13-Dimethyl-5-[(pyridin-3-yl)methyl]-4,5,7,11,13-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),3,7-tetraene-10,12-dione](/img/structure/B11823465.png)
![2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B11823466.png)

